5-Methyl-3-hexen-2-one

Description

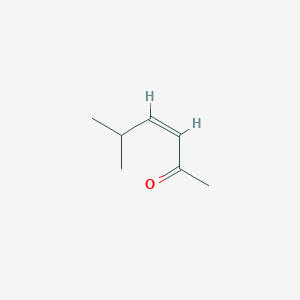

Structure

3D Structure

Properties

IUPAC Name |

(E)-5-methylhex-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h4-6H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMKNYVCXUEFJE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063726, DTXSID601310541 | |

| Record name | 3-Hexen-2-one, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-5-Methyl-3-hexen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], clear colourless liquid; pungent metalic odour | |

| Record name | 5-Methyl-3-hexen-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-Methyl-3-hexen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water, Miscible at room temperature (in ethanol) | |

| Record name | 5-Methyl-3-hexen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.838-0.843 | |

| Record name | 5-Methyl-3-hexen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1821-29-0, 5166-53-0 | |

| Record name | (3E)-5-Methyl-3-hexen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3-hexen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexen-2-one, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005166530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexen-2-one, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexen-2-one, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-5-Methyl-3-hexen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhex-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-3-HEXEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L0NZD2EIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methyl-3-hexen-2-one chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Methyl-3-hexen-2-one. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information on this compound.

Chemical and Physical Properties

5-Methyl-3-hexen-2-one is a colorless liquid known for its pungent, metallic odor.[1] It is primarily used as a flavoring agent in the food industry.[1][2] The compound is classified as an enone, containing both a ketone functional group and a carbon-carbon double bond.[3]

The key physicochemical properties of 5-Methyl-3-hexen-2-one are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [1][4][5] |

| Molecular Weight | 112.17 g/mol | [1][4][6] |

| IUPAC Name | (E)-5-methylhex-3-en-2-one | [1][7] |

| CAS Number | 5166-53-0 | [1][5] |

| Appearance | Colorless liquid | [1][2] |

| Density | 0.838 - 0.85 g/mL at 25 °C | [1][6][8] |

| Refractive Index | 1.437 - 1.441 at 20 °C | [1][6] |

| Flash Point | 48 °C (118.4 °F) - closed cup | [6] |

| Solubility | Insoluble in water; miscible in ethanol | [1][9] |

Chemical Structure

The structure of 5-Methyl-3-hexen-2-one is characterized by a six-carbon chain with a ketone at the 2-position, a double bond between carbons 3 and 4, and a methyl group at the 5-position. The most common isomer is the (E)-isomer, also known as the trans-isomer, where the larger substituent groups on the double bond are on opposite sides.

References

- 1. odinity.com [odinity.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. 3-Hexen-2-one, 5-methyl- [webbook.nist.gov]

- 4. lookchem.com [lookchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 5-METHYL-3-HEXEN-2-ONE | 5166-53-0 [chemicalbook.com]

- 7. 5-Methyl-3-hexen-2-one | C7H12O | CID 5363140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

The Enigmatic Presence of 5-Methyl-3-hexen-2-one in Nature: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of the volatile ketone, 5-Methyl-3-hexen-2-one, in various food and plant sources. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data on its presence, details common experimental methodologies for its detection, and explores its potential biological implications based on its chemical class.

Natural Occurrence of 5-Methyl-3-hexen-2-one

5-Methyl-3-hexen-2-one is a naturally occurring organic compound that contributes to the aroma profile of a diverse range of food and plant materials. Its presence has been reported in roasted nuts, beverages, seafood, and various plants. While its qualitative identification is established in these sources, quantitative data on its concentration remains largely unavailable in publicly accessible scientific literature.

Below is a summary of the reported natural occurrences of 5-Methyl-3-hexen-2-one.

| Food/Plant Source | Common Name | Part(s) where Found | Quantitative Data (Concentration) |

| Corylus avellana | Roasted Filberts / Hazelnuts | Nut | Not available in reviewed literature. |

| Camellia sinensis | Green Tea | Leaves | Not available in reviewed literature.[[“]] |

| Penaeus spp. | Cooked and Roasted Shrimp | Flesh | Not available in reviewed literature.[[“]] |

| Cryptomeria japonica | Japanese Cedar | Wood/Essential Oil | Reported as a constituent, but specific concentration is not available in the reviewed literature.[2][3] |

| Pluchea arabica | - | Plant/Essential Oil | Mentioned as a natural source, but specific concentration is not available in the reviewed literature. |

Experimental Protocols for Identification and Quantification

The identification and quantification of volatile compounds like 5-Methyl-3-hexen-2-one from complex matrices such as food and plants require sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of such volatile organic compounds.

Sample Preparation and Volatile Extraction

The initial and most critical step is the extraction of volatile compounds from the sample matrix. Common methods include:

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique widely used for the analysis of volatile and semi-volatile compounds in food and beverages.

-

Protocol: A solid-phase microextraction fiber coated with a specific stationary phase is exposed to the headspace of a heated and agitated sample in a sealed vial. The volatile analytes adsorb to the fiber and are then thermally desorbed into the gas chromatograph inlet.

-

-

Simultaneous Distillation-Extraction (SDE): This method is suitable for the extraction of volatile and semi-volatile compounds from aqueous samples.

-

Protocol: The sample is boiled in a flask, and the resulting steam is passed through a condenser and a collection flask containing an organic solvent. The volatile compounds are carried with the steam, condensed, and extracted into the organic solvent.

-

-

Steam Distillation: This technique is commonly used for the extraction of essential oils from plant materials.

-

Protocol: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the water.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatography (GC): The extracted volatile compounds are separated based on their boiling points and polarity on a capillary column. The choice of the column's stationary phase is critical for achieving good separation.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, is used for identification by comparing it to spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, an internal standard is typically added to the sample before extraction. The concentration of the target analyte is determined by comparing its peak area to that of the internal standard.

Potential Biological Signaling Pathways

As a member of the α,β-unsaturated ketone class, 5-Methyl-3-hexen-2-one possesses a reactive electrophilic center. This chemical feature suggests potential interactions with cellular nucleophiles, such as cysteine residues in proteins, which could modulate various signaling pathways. While specific studies on the biological activity of 5-Methyl-3-hexen-2-one are lacking, the known effects of other enones can provide a hypothetical framework for its potential cellular actions.

α,β-Unsaturated ketones are known to induce cellular stress responses and can lead to apoptosis or cell cycle arrest in certain contexts.[4][5] A plausible mechanism of action involves the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS) and subsequent activation of stress-activated protein kinase pathways.

References

- 1. consensus.app [consensus.app]

- 2. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GC and GC/MS Analysis of Essential Oil Composition of the Endemic Soqotraen Leucas virgata Balf.f. and Its Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Methyl-3-hexen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-3-hexen-2-one, a key organic compound with applications in various fields of chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The spectroscopic data for 5-Methyl-3-hexen-2-one is crucial for its identification and characterization. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in structured format |

Further analysis of publicly available spectra is required to populate this table with precise chemical shifts, coupling constants, and integration values.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in structured format |

Detailed peak assignments for the ¹³C NMR spectrum are pending further data acquisition and analysis.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1670 | C=O stretch (α,β-unsaturated ketone) |

| ~1630 | C=C stretch |

| ~2960 | C-H stretch (alkane) |

This table provides general absorption regions. A detailed peak list from an experimental spectrum is needed for a complete analysis.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 112 | Molecular Ion [M]⁺ | |

| 97 | Third Highest | [M - CH₃]⁺ |

| 43 | Top Peak | [CH₃CO]⁺ |

| 41 | Second Highest |

The fragmentation pattern suggests the presence of a methyl ketone and an isopropyl group.

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the analysis of a liquid ketone like 5-Methyl-3-hexen-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of 5-Methyl-3-hexen-2-one (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 300-600 MHz).

-

¹H NMR: A standard one-pulse experiment is typically used. Parameters such as spectral width, acquisition time, and relaxation delay are optimized.

-

¹³C NMR: A proton-decoupled pulse sequence is commonly employed to obtain a spectrum with singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For a neat liquid sample like 5-Methyl-3-hexen-2-one, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean salt plates is recorded.

-

The spectrum of the sample is then acquired, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

For a volatile compound like 5-Methyl-3-hexen-2-one, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.

-

The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.

-

The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

Data Acquisition:

-

Instrument: A GC-MS system.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Synthesis of 5-Methyl-3-hexen-2-one from Isovaleraldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-3-hexen-2-one, a valuable intermediate in the synthesis of various organic compounds. The primary focus of this document is the base-catalyzed aldol (B89426) condensation of isovaleraldehyde (B47997) with acetone (B3395972), a robust and efficient method for the preparation of this target molecule.

Introduction

5-Methyl-3-hexen-2-one is a key building block in organic synthesis, finding applications in the fragrance industry and as a precursor for more complex molecules. The aldol condensation reaction, a fundamental carbon-carbon bond-forming reaction, provides a direct and atom-economical route to this α,β-unsaturated ketone. This guide details the reaction mechanism, provides a comprehensive experimental protocol, and presents relevant quantitative data for the synthesis and characterization of 5-Methyl-3-hexen-2-one.

Reaction Pathway: Aldol Condensation

The synthesis proceeds via a base-catalyzed crossed aldol condensation between isovaleraldehyde and acetone. In this reaction, the enolate of acetone acts as a nucleophile, attacking the carbonyl carbon of isovaleraldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield the more stable, conjugated product, 5-Methyl-3-hexen-2-one.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Reactant Properties

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| Isovaleraldehyde | 86.13 | 0.804 | 92-93 |

| Acetone | 58.08 | 0.791 | 56 |

| Sodium Hydroxide (B78521) | 40.00 | - | - |

Table 2: Product Properties

| Compound | Molar Mass ( g/mol ) | Density (g/mL at 25°C) | Boiling Point (°C) | Refractive Index (n20/D) |

| 5-Methyl-3-hexen-2-one | 112.17 | 0.850 | 156-158 | 1.440 |

Table 3: Spectroscopic Data for 5-Methyl-3-hexen-2-one

| Spectroscopy | Key Peaks/Signals |

| 1H NMR (CDCl3) | δ (ppm): 6.8-6.9 (dd, 1H), 6.0-6.1 (d, 1H), 2.4-2.6 (m, 1H), 2.2 (s, 3H), 1.1 (d, 6H) |

| 13C NMR (CDCl3) | δ (ppm): 198.5, 155.8, 130.2, 31.5, 26.8, 21.2 |

| IR (neat, cm-1) | 2965, 2930, 2870, 1675 (C=O), 1630 (C=C), 1365, 1255, 975 |

| Mass Spectrum (EI, m/z) | 112 (M+), 97, 69, 43 (base peak)[1] |

Experimental Protocol

This protocol is adapted from general procedures for base-catalyzed aldol condensations.

Materials:

-

Isovaleraldehyde (Reagent Grade)

-

Acetone (ACS Grade)

-

Sodium Hydroxide (NaOH) pellets

-

Ethanol (B145695) (95%)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve sodium hydroxide (0.1 mol) in a mixture of water (20 mL) and ethanol (20 mL). Cool the solution to 10-15°C in an ice bath.

-

Addition of Reactants: To the cooled basic solution, add acetone (0.2 mol) dropwise with vigorous stirring. Subsequently, add isovaleraldehyde (0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 20°C. To achieve high yields, an excess of acetone (3-5 equivalents in relation to isovaleraldehyde) can be used.[2]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture by slowly adding 1 M hydrochloric acid until the pH is approximately 7. Transfer the mixture to a separatory funnel and add diethyl ether (50 mL). Shake the funnel and separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with two additional portions of diethyl ether (25 mL each). Combine the organic extracts and wash them with brine (30 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 5-Methyl-3-hexen-2-one.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Potential Side Reactions

The primary side reaction of concern is the self-condensation of isovaleraldehyde.[3] This can be minimized by maintaining a low concentration of the aldehyde and adding it slowly to the reaction mixture containing an excess of acetone. Another potential side product is the β-hydroxy ketone, which may not fully dehydrate. Ensuring a sufficient reaction time and appropriate temperature can promote complete dehydration.

Conclusion

The base-catalyzed aldol condensation of isovaleraldehyde and acetone is an effective method for the synthesis of 5-Methyl-3-hexen-2-one. The procedure outlined in this guide, when coupled with careful control of reaction conditions and purification, can provide this valuable synthetic intermediate in good yield and purity. The provided data and protocols serve as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. 3-Hexen-2-one, 5-methyl- [webbook.nist.gov]

- 2. US6583323B2 - Process for the production of 6-methylheptanone - Google Patents [patents.google.com]

- 3. US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants - Google Patents [patents.google.com]

Stereoisomers and enantiomers of 5-Methyl-3-hexen-2-one

An In-depth Technical Guide to the Stereoisomers of 5-Methyl-3-hexen-2-one

This technical guide provides a comprehensive overview of the stereoisomerism of 5-Methyl-3-hexen-2-one, tailored for researchers, scientists, and drug development professionals. The document details the nature of its stereoisomers, their properties, and relevant experimental considerations.

Introduction to 5-Methyl-3-hexen-2-one

5-Methyl-3-hexen-2-one (CAS No: 5166-53-0) is an alpha,beta-unsaturated ketone.[1] It is a component of some natural products, including roasted filberts and green tea, and is utilized as a flavoring agent in the food industry.[2][3] Its chemical structure and reactivity make it a subject of interest in organic synthesis.[4]

Stereoisomerism of 5-Methyl-3-hexen-2-one: A Clarification

A critical aspect of the molecular structure of 5-Methyl-3-hexen-2-one is its stereochemistry. The presence of a carbon-carbon double bond at the 3-position gives rise to geometric isomerism. Consequently, 5-Methyl-3-hexen-2-one exists as two distinct stereoisomers: (E)-5-Methyl-3-hexen-2-one and (Z)-5-Methyl-3-hexen-2-one.

It is crucial to note that 5-Methyl-3-hexen-2-one is an achiral molecule. It does not possess a stereocenter (a carbon atom bonded to four different groups) and therefore does not have enantiomers. The molecule has a plane of symmetry, which precludes the existence of non-superimposable mirror images. The primary focus of its stereochemistry is on the geometric arrangement across the double bond.

The relationship between the stereoisomers of 5-Methyl-3-hexen-2-one can be visualized as follows:

Physicochemical and Spectroscopic Data

The commercially available 5-Methyl-3-hexen-2-one is often the (E)-isomer or a mixture where the (E)-isomer is predominant.[5] It is frequently supplied as a technical grade product that may contain its structural isomer, 5-methyl-4-hexen-2-one, as an impurity.

| Property | (E)-5-Methyl-3-hexen-2-one Data |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| CAS Number | 5166-53-0 |

| Appearance | Colorless to yellowish liquid[3] |

| Density | 0.85 g/mL at 25 °C |

| Boiling Point | 157 °C[3] |

| Refractive Index (n20/D) | 1.44 |

| SMILES | CC(C)/C=C/C(=O)C[5] |

| InChI | 1S/C7H12O/c1-6(2)4-5-7(3)8/h4-6H,1-3H3/b5-4+ |

| InChIKey | IYMKNYVCXUEFJE-SNAWJCMRSA-N |

| Spectroscopic Data | (E)-5-Methyl-3-hexen-2-one |

| ¹H NMR | Expected signals would include a doublet for the two methyl groups of the isopropyl group, a multiplet for the CH of the isopropyl group, vinylic protons with a large coupling constant characteristic of a trans-double bond, and a singlet for the acetyl methyl group. |

| ¹³C NMR | Distinct signals for the carbonyl carbon, the two carbons of the double bond, the carbons of the isopropyl group, and the acetyl methyl carbon are expected.[6] |

| Infrared (IR) | Characteristic absorption bands would be observed for the C=O stretch of the ketone (around 1670-1690 cm⁻¹) and the C=C stretch of the alkene (around 1620-1640 cm⁻¹). The C-H out-of-plane bend for the trans-double bond would be expected around 960-980 cm⁻¹.[6] |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (m/z = 112) and characteristic fragmentation patterns.[7] |

Synthesis and Isomer Separation

The synthesis of 5-Methyl-3-hexen-2-one can be achieved through various organic synthesis routes. A common approach involves the condensation of isobutyraldehyde (B47883) with acetone (B3395972). The separation of the resulting (E) and (Z) isomers, if both are formed, would typically be accomplished using chromatographic techniques.

Representative Experimental Protocol: Aldol (B89426) Condensation

A general procedure for the synthesis of α,β-unsaturated ketones involves the base-catalyzed aldol condensation of an aldehyde and a ketone, followed by dehydration.

Materials:

-

Isobutyraldehyde

-

Acetone

-

Sodium hydroxide (B78521) (catalyst)

-

Solvent (e.g., ethanol (B145695), water)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

Procedure:

-

A solution of sodium hydroxide in a mixture of water and ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

A mixture of isobutyraldehyde and a molar excess of acetone is added dropwise to the cooled sodium hydroxide solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours to ensure the completion of the condensation and subsequent dehydration.

-

The reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid) until the solution is neutral.

-

The product is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield 5-Methyl-3-hexen-2-one.

Isomer Separation: If the synthesis yields a mixture of (E) and (Z) isomers, they can be separated by preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase.

A generalized workflow for the synthesis and analysis of 5-Methyl-3-hexen-2-one isomers is depicted below.

Biological Activity Considerations

For drug development professionals, understanding the differential biological activity of stereoisomers is paramount.[8][9] Although 5-Methyl-3-hexen-2-one does not have enantiomers, the (E) and (Z) geometric isomers can exhibit different biological activities due to their distinct shapes, which can lead to differential binding to biological targets such as receptors or enzymes.

Currently, there is a lack of publicly available data directly comparing the biological activities of the (E) and (Z) isomers of 5-Methyl-3-hexen-2-one. Any research program involving this compound should include separate evaluations of the purified isomers to fully characterize their pharmacological and toxicological profiles. General toxicological data indicates that 5-Methyl-3-hexen-2-one is harmful if swallowed and toxic in contact with skin.[10][11]

Conclusion

5-Methyl-3-hexen-2-one is an achiral molecule that exists as two geometric stereoisomers: (E) and (Z). The (E)-isomer is the more commonly encountered and commercially available form. A thorough understanding of the distinct properties and biological activities of each isomer is essential for its application in research, particularly in the fields of synthetic chemistry and drug development. Future studies should focus on the isolation and independent biological evaluation of the (Z)-isomer to provide a complete profile of this compound.

References

- 1. Showing Compound 5-Hexen-2-one, 5-methyl-3-methylene (FDB093548) - FooDB [foodb.ca]

- 2. 5-METHYL-3-HEXEN-2-ONE | 5166-53-0 [chemicalbook.com]

- 3. 5166-53-0(5-Methyl-3-hexen-2-one) | Kuujia.com [kuujia.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-Methyl-3-hexen-2-one | C7H12O | CID 5363140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-METHYL-3-HEXEN-2-ONE(5166-53-0) IR Spectrum [chemicalbook.com]

- 7. 3-Hexen-2-one, 5-methyl- [webbook.nist.gov]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [mdpi.com]

- 10. 5-Methylhex-3-en-2-one | C7H12O | CID 21244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Methyl-3-hexen-2-one - Hazardous Agents | Haz-Map [haz-map.com]

Olfactory Properties of 5-Methyl-3-hexen-2-one Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Methyl-3-hexen-2-one, also known as filbert hexenone, is a flavor and fragrance ingredient with the chemical formula C₇H₁₂O.[1][2] Its general odor profile is described as fruity, ketonic, sweet, herbal, and cheesy.[1] The presence of both a chiral center at the 5-position and E/Z isomerism at the 3-position gives rise to four distinct stereoisomers. It is well-established in olfactory science that stereochemistry can play a critical role in the perception of odor, with different enantiomers of a chiral molecule often exhibiting dramatically different smells and potencies.

A notable example is the structurally related compound filbertone (B1242023) ((E)-5-methyl-2-hepten-4-one), the character impact compound of hazelnuts. Its two enantiomers have significantly different odors; the (+)-(E,S)-isomer has a fatty, hazelnut-like aroma, while the (-)-(E,R)-isomer possesses buttery and chocolate notes with a tenfold higher odor threshold.[1][3][4] This precedent strongly suggests that a thorough investigation into the individual olfactory properties of the 5-Methyl-3-hexen-2-one stereoisomers is warranted.

This guide provides a proposed experimental pathway to elucidate these properties, from synthesis to sensory evaluation.

Quantitative Olfactory Data (Proposed)

Currently, there is a lack of specific quantitative olfactory data for the individual stereoisomers of 5-Methyl-3-hexen-2-one in published literature. The following tables are presented as a template for the data that would be generated by following the experimental protocols outlined in this guide.

Table 1: Proposed Odor Detection Thresholds of 5-Methyl-3-hexen-2-one Stereoisomers

| Stereoisomer | Odor Detection Threshold (ng/L in air) |

| (R,E)-5-Methyl-3-hexen-2-one | To be determined |

| (S,E)-5-Methyl-3-hexen-2-one | To be determined |

| (R,Z)-5-Methyl-3-hexen-2-one | To be determined |

| (S,Z)-5-Methyl-3-hexen-2-one | To be determined |

Table 2: Proposed Sensory Panel Evaluation of 5-Methyl-3-hexen-2-one Stereoisomers

| Stereoisomer | Primary Odor Descriptor(s) | Secondary Odor Descriptor(s) | Intensity (1-10 scale) | Hedonic Valence (-5 to +5) |

| (R,E)-5-Methyl-3-hexen-2-one | To be determined | To be determined | To be determined | To be determined |

| (S,E)-5-Methyl-3-hexen-2-one | To be determined | To be determined | To be determined | To be determined |

| (R,Z)-5-Methyl-3-hexen-2-one | To be determined | To be determined | To be determined | To be determined |

| (S,Z)-5-Methyl-3-hexen-2-one | To be determined | To be determined | To be determined | To be determined |

Experimental Protocols

Stereoselective Synthesis and Purification of 5-Methyl-3-hexen-2-one Isomers

A proposed synthetic route for obtaining the four stereoisomers of 5-Methyl-3-hexen-2-one is outlined below. This pathway is based on established methodologies for the synthesis of chiral ketones and the separation of stereoisomers.

3.1.1. Synthesis of (E)- and (Z)-5-Methyl-3-hexen-2-one

A Wittig or Horner-Wadsworth-Emmons reaction can be employed to synthesize a mixture of (E)- and (Z)-5-Methyl-3-hexen-2-one. Separation of the geometric isomers can be achieved using fractional distillation or preparative gas chromatography.

3.1.2. Chiral Resolution of Enantiomers

The separated (E) and (Z) isomers can then be subjected to chiral resolution to isolate the respective (R) and (S) enantiomers. This can be accomplished through several methods, including:

-

Diastereomeric Derivatization: Reaction with a chiral resolving agent to form diastereomers, which can be separated by chromatography or crystallization, followed by removal of the chiral auxiliary.

-

Enzymatic Resolution: Utilizing a lipase (B570770) or other suitable enzyme to selectively react with one enantiomer, allowing for the separation of the reacted and unreacted forms.

-

Preparative Chiral High-Performance Liquid Chromatography (HPLC): Direct separation of the enantiomers using a chiral stationary phase.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique for determining the odor activity of individual volatile compounds in a sample.[5][6][7][8]

3.2.1. Instrumentation

-

Gas chromatograph equipped with a flame ionization detector (FID) and an olfactory port.

-

Chiral capillary column suitable for the separation of the enantiomers (e.g., a cyclodextrin-based stationary phase).

3.2.2. Procedure

-

Inject a diluted sample of each purified stereoisomer onto the GC column.

-

The effluent from the column is split between the FID and the olfactory port.

-

A trained sensory panelist sniffs the effluent from the olfactory port and records the retention time and odor description of any detected aroma.

-

The FID provides data on the concentration of the compound.

-

Odor activity values (OAVs) can be calculated by dividing the concentration of each isomer by its odor detection threshold.

Sensory Panel Evaluation

A trained sensory panel is essential for obtaining reliable and reproducible data on the olfactory properties of the isomers.[9][10][11][12]

3.3.1. Panelist Selection and Training

-

Select panelists based on their olfactory acuity, ability to describe odors, and availability.

-

Train panelists on odor description terminology and the use of intensity and hedonic scales.

3.3.2. Sample Preparation

-

Prepare solutions of each purified stereoisomer in an odorless solvent (e.g., mineral oil or propylene (B89431) glycol) at various concentrations.

-

Present samples to panelists in a controlled environment (e.g., sensory booths with controlled temperature, humidity, and airflow).

3.3.3. Evaluation Procedure

-

Odor Detection Threshold Determination: Use a forced-choice ascending concentration series method (e.g., ASTM E679) to determine the lowest concentration at which each isomer can be reliably detected.[13]

-

Descriptive Analysis: Panelists will evaluate suprathreshold concentrations of each isomer and provide detailed odor descriptions, as well as rate the intensity of the odor and their hedonic preference.

Conclusion

While the olfactory properties of the isomeric mixture of 5-Methyl-3-hexen-2-one are generally known, a significant knowledge gap exists regarding the specific sensory attributes of its four stereoisomers. Based on the established importance of stereochemistry in olfaction, it is anticipated that the (R,E), (S,E), (R,Z), and (S,Z) isomers of this compound will exhibit distinct odor profiles and potencies. The experimental framework provided in this technical guide offers a comprehensive approach to the stereoselective synthesis, purification, and detailed olfactory characterization of these isomers. The resulting data will be invaluable to the flavor and fragrance industry, as well as to researchers investigating the fundamental principles of chemo-sensory perception.

References

- 1. Filbertone - Molecule of the Month - September 2012 - HTML-only version [chm.bris.ac.uk]

- 2. filbert heptenone, 81925-81-7 [thegoodscentscompany.com]

- 3. Filbertone - Molecule of the Month - September 2012 - JSMol version [chm.bris.ac.uk]

- 4. The Filbertones [leffingwell.com]

- 5. mdpi.com [mdpi.com]

- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 7. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recruiting, training and managing a sensory panel in odor nuisance testing | PLOS One [journals.plos.org]

- 10. Recruiting, training and managing a sensory panel in odor nuisance testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]

- 12. tandfonline.com [tandfonline.com]

- 13. fivesenses.com [fivesenses.com]

5-Methyl-3-hexen-2-one: A Technical Guide for Flavor Chemistry Professionals

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Volatile Organic Compound 5-Methyl-3-hexen-2-one.

Introduction

5-Methyl-3-hexen-2-one is a volatile organic compound (VOC) that plays a significant role in the flavor and aroma profiles of a variety of food products. As a member of the enone class of organic compounds, its distinct sensory characteristics make it a molecule of interest for flavor chemists, food scientists, and professionals involved in the development of flavorings and consumer products.[1] This technical guide provides a comprehensive overview of 5-Methyl-3-hexen-2-one, including its chemical properties, organoleptic profile, natural occurrence, and analytical methodologies. The information is tailored for a scientific audience to facilitate further research and application in flavor chemistry.

Chemical and Physical Properties

5-Methyl-3-hexen-2-one, with the CAS number 5166-53-0, is a C7 ketone.[2][3] It exists as a colorless to light yellow liquid and is characterized by its distinct odor.[2][3] From a regulatory perspective, it is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), with the designation 3409, and by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), with the number 1132.[3][4] The JECFA has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3]

Table 1: Physicochemical Properties of 5-Methyl-3-hexen-2-one

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O | [3] |

| Molecular Weight | 112.17 g/mol | [3][5] |

| CAS Number | 5166-53-0 | [2][3] |

| FEMA Number | 3409 | [2][3][4] |

| JECFA Number | 1132 | [3][4] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Density | 0.85 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.44 | [2] |

| Boiling Point | 157 °C | [2] |

| Flash Point | 118 °F | [2] |

| Solubility | Insoluble in water; miscible in ethanol | [3][5] |

Organoleptic Properties and Natural Occurrence

The sensory profile of 5-Methyl-3-hexen-2-one is complex, often described as fruity, sweet, and cheesy, with berry-like undertones.[1][5] This combination of notes makes it a contributor to the characteristic flavors of several food products. It has been reported to be found in roasted filberts, green tea, and both cooked and roasted shrimp.[2] Its presence in these foods is likely a result of thermal processing, as will be discussed in the formation pathways section.

Table 2: Organoleptic Profile and Natural Sources

| Aspect | Description |

| Odor Profile | Fruity, sweet, cheesy, herbal, berry-like |

| Flavor Profile | Fruity, berry |

| Reported Natural Occurrences | Roasted filberts, green tea, cooked and roasted shrimp |

Formation Pathway

5-Methyl-3-hexen-2-one is not typically found in raw food materials but is instead formed during processing, particularly through heat treatment. Its formation is believed to be a result of the complex interplay between lipid oxidation and the Maillard reaction. Unsaturated fatty acids, present in lipids, undergo oxidation to form hydroperoxides, which are unstable and break down into a variety of smaller volatile compounds, including aldehydes and ketones. Concurrently, the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, produces a plethora of flavor compounds. The reactive carbonyl species generated from lipid oxidation can participate in the Maillard reaction pathway, leading to the formation of a diverse range of heterocyclic and other flavor compounds, including unsaturated ketones like 5-Methyl-3-hexen-2-one.

Experimental Protocols: Analysis of 5-Methyl-3-hexen-2-one

The analysis of volatile compounds like 5-Methyl-3-hexen-2-one in complex food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often preceded by a sample preparation technique such as headspace solid-phase microextraction (HS-SPME). While a specific validated protocol for 5-Methyl-3-hexen-2-one was not found in the literature, the following is a representative methodology for the analysis of volatile ketones in food, which can be adapted and validated for this specific compound.

Representative Protocol: Quantification of Volatile Ketones in a Food Matrix by HS-SPME-GC-MS

This protocol is a general guideline and requires optimization for the specific food matrix and analytical instrumentation.

1. Sample Preparation (HS-SPME)

-

Objective: To extract and concentrate volatile compounds from the sample headspace.

-

Materials:

-

Homogenized food sample (e.g., finely ground roasted nuts, blended cooked shrimp).

-

20 mL headspace vials with PTFE/silicone septa.

-

Saturated NaCl solution.

-

Internal standard (e.g., 2-heptanone, for quantification).

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

-

Heater-stirrer or water bath with agitation.

-

-

Procedure:

-

Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial.

-

Add a defined volume (e.g., 5 mL) of saturated NaCl solution to aid the release of volatiles by increasing the ionic strength of the aqueous phase.

-

Spike the sample with a known amount of internal standard.

-

Immediately seal the vial.

-

Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) with constant agitation to allow for equilibration of volatiles in the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) at the same temperature to adsorb the analytes.

-

Retract the fiber and immediately introduce it into the GC injector for desorption.

-

2. GC-MS Analysis

-

Objective: To separate, identify, and quantify the extracted volatile compounds.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Typical Parameters (to be optimized):

-

Injector: Splitless mode, Temperature: 250°C, Desorption time: 5 minutes.

-

Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).

-

Column: A mid-polarity column such as a DB-WAX or a non-polar column like a DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 5°C/min.

-

Ramp to 240°C at 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Scan Range: m/z 35-350.

-

Acquisition Mode: Full scan for identification, and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

-

-

3. Data Analysis and Quantification

-

Identification: The identification of 5-Methyl-3-hexen-2-one is achieved by comparing the obtained mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

-

Quantification: A calibration curve is constructed by analyzing a series of standards of 5-Methyl-3-hexen-2-one with a constant concentration of the internal standard. The concentration in the sample is then calculated from the ratio of the peak area of the analyte to that of the internal standard.

Conclusion

5-Methyl-3-hexen-2-one is a noteworthy volatile compound with a complex and desirable sensory profile that contributes to the characteristic flavors of various cooked foods. Its formation via lipid oxidation and the Maillard reaction highlights the importance of controlled processing conditions in developing food flavor. While its organoleptic properties are well-described, there is a clear need for further research to establish quantitative data on its occurrence in different food matrices and to determine its flavor threshold. The development and validation of a standardized analytical protocol would be invaluable for researchers in academia and industry, enabling more precise flavor profiling, quality control, and the targeted development of novel flavor formulations.

References

The Genesis of Nutty Aroma: A Technical Guide to the Biosynthesis of 5-Methyl-3-hexen-2-one in Roasted Filberts

For Immediate Release

This technical guide provides an in-depth exploration of the formation of 5-Methyl-3-hexen-2-one, a key flavor compound, in roasted filberts (hazelnuts). The document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development, offering a detailed overview of the proposed biosynthetic pathway, experimental methodologies for its analysis, and available quantitative data.

The characteristic aroma of roasted hazelnuts is a complex symphony of volatile compounds produced through a series of chemical reactions during the roasting process. Among these, 5-Methyl-3-hexen-2-one imparts a distinct nutty and fruity note. Its formation is not a true enzymatic "biosynthesis" but rather a result of thermally driven chemical reactions, primarily the Maillard reaction and lipid oxidation.

Proposed Formation Pathway of 5-Methyl-3-hexen-2-one

The generation of 5-Methyl-3-hexen-2-one in roasted hazelnuts is believed to be a multi-step process involving precursors readily available in the raw nut. The proposed pathway integrates two major chemical phenomena occurring during roasting: the Maillard reaction and lipid oxidation.

The initial step is the Strecker degradation of the amino acid L-leucine, which is abundant in hazelnuts. This reaction, a key part of the broader Maillard reaction, involves the interaction of the amino acid with a dicarbonyl compound (formed from sugar fragmentation) to produce an unstable intermediate that subsequently decarboxylates and hydrolyzes to form 3-methylbutanal, also known as isovaleraldehyde.

Concurrently, the high temperatures of roasting lead to the fragmentation of sugars and the oxidation of lipids, which can generate small carbonyl compounds. Acetone, a simple ketone, can be formed through these degradation pathways.

The final step is a proposed aldol (B89426) condensation reaction between the Strecker aldehyde, isovaleraldehyde, and acetone. This reaction, catalyzed by the thermal conditions of roasting, would initially form a β-hydroxy ketone intermediate. Subsequent dehydration of this intermediate would then yield the α,β-unsaturated ketone, 5-Methyl-3-hexen-2-one.

Quantitative Data

While the presence of 5-Methyl-3-hexen-2-one in roasted hazelnuts is well-established, specific quantitative data in the scientific literature is limited. The concentration of this and other volatile compounds is highly dependent on factors such as hazelnut variety, roasting temperature, and roasting time. The following table summarizes the general trend of key precursor and product classes during roasting.

| Compound Class | Precursor/Product | Trend During Roasting |

| Amino Acids | L-Leucine | Decrease |

| Reducing Sugars | Glucose, Fructose | Decrease |

| Aldehydes | Isovaleraldehyde | Increase |

| Ketones | Acetone | Increase |

| Unsaturated Ketones | 5-Methyl-3-hexen-2-one | Significant Increase |

Experimental Protocols

The analysis of volatile compounds such as 5-Methyl-3-hexen-2-one in roasted hazelnuts is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Roasting: Raw, shelled hazelnuts are roasted in a controlled environment (e.g., a laboratory oven) at a specific temperature and duration (e.g., 160°C for 20 minutes).

-

Grinding: Roasted hazelnuts are cooled to room temperature and then ground into a fine powder.

Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Incubation: A known amount of the ground hazelnut powder (e.g., 2 grams) is placed in a headspace vial. An internal standard may be added for quantification. The vial is sealed and incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

Extraction: An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a set duration (e.g., 30 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: The SPME fiber is inserted into the heated injection port of the GC-MS system, where the adsorbed volatile compounds are thermally desorbed onto the analytical column.

-

Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column (e.g., a non-polar or medium-polar capillary column).

-

Detection and Identification: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the individual compounds by comparing them to a spectral library (e.g., NIST).

-

Quantification: The abundance of 5-Methyl-3-hexen-2-one can be quantified by comparing its peak area to that of a known concentration of an internal standard.

Conclusion

The formation of 5-Methyl-3-hexen-2-one in roasted filberts is a complex process driven by the Maillard reaction and lipid degradation. While the proposed pathway involving the Strecker degradation of leucine (B10760876) and subsequent aldol condensation provides a strong theoretical framework, further research is needed to fully elucidate the intricate network of reactions and the influence of various processing parameters on the concentration of this key aroma compound. The methodologies outlined in this guide provide a robust foundation for future investigations in this area.

The Enigmatic Aroma of the Forest: A Technical Guide to the Discovery and Isolation of 5-Methyl-3-hexen-2-one from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of 5-Methyl-3-hexen-2-one, a volatile ketone with a characteristic fruity and nutty aroma, from its known natural sources. While this compound has been identified as a contributor to the flavor profile of various foods, this document will focus on its presence in and theoretical isolation from roasted hazelnuts (Corylus avellana), a well-documented source.

Introduction

5-Methyl-3-hexen-2-one, also known as filbert hexenone, is a naturally occurring organic compound that has been reported in a variety of sources, including roasted filberts (hazelnuts), green tea, cooked shrimp, and the essential oil of Japanese cedar (Cryptomeria japonica).[1] Its distinct aroma makes it a molecule of interest for the flavor and fragrance industry. This guide synthesizes available data to present a detailed methodology for its isolation and characterization, providing a foundational protocol for researchers interested in this and similar volatile compounds.

Data Presentation: Quantitative Analysis

While specific yields for the preparative isolation of 5-Methyl-3-hexen-2-one from natural sources are not extensively documented in publicly available literature, analytical studies have quantified its presence in the volatile fraction of roasted hazelnuts. The following table summarizes representative quantitative data.

| Natural Source | Analytical Method | Concentration/Relative Abundance | Reference |

| Roasted Hazelnuts (Corylus avellana) | HS-SPME-GC-MS | Variable, detected as a minor to significant component of the volatile profile | [2] |

| Roasted Hazelnuts ('Tombul' variety) | SPME/GC-MS | Detected as one of 29 aroma compounds in roasted samples | [2] |

Note: The concentration of 5-Methyl-3-hexen-2-one can vary significantly depending on the hazelnut variety, roasting conditions (temperature and duration), and the specific analytical method employed.

Experimental Protocols: Isolation and Characterization

The following is a detailed, synthesized protocol for the theoretical isolation and characterization of 5-Methyl-3-hexen-2-one from roasted hazelnuts. This protocol is based on established methods for the extraction and purification of volatile compounds from nuts.[3][4]

Sample Preparation: Roasting of Hazelnuts

-

Objective: To induce the formation of 5-Methyl-3-hexen-2-one, which is characteristic of roasted hazelnuts.

-

Protocol:

-

Procure raw, shelled hazelnuts (Corylus avellana).

-

Spread the hazelnuts in a single layer on a baking sheet.

-

Roast in a preheated oven at 135°C for 30 minutes.[2]

-

Allow the hazelnuts to cool to room temperature.

-

Grind the roasted hazelnuts into a coarse powder.

-

Extraction of Volatile Compounds

-

Objective: To extract the volatile compounds, including 5-Methyl-3-hexen-2-one, from the roasted hazelnut matrix.

-

Method: Solvent Extraction followed by Solvent-Assisted Flavor Evaporation (SAFE) is a suitable method for isolating volatile compounds from a fatty matrix like hazelnuts.

-

Protocol:

-

Suspend the ground roasted hazelnuts in diethyl ether at a 1:3 (w/v) ratio.

-

Stir the mixture for 24 hours at room temperature to ensure thorough extraction.

-

Filter the mixture to separate the solvent extract from the solid hazelnut material.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to minimize the loss of volatile compounds.

-

Subject the concentrated extract to Solvent-Assisted Flavor Evaporation (SAFE) to separate the volatile fraction from the non-volatile lipids.

-

Isolation and Purification by Preparative Gas Chromatography (Prep-GC)

-

Objective: To isolate pure 5-Methyl-3-hexen-2-one from the complex mixture of volatile compounds.

-

Instrumentation: A preparative gas chromatograph equipped with a flame ionization detector (FID) and a fraction collector.

-

Protocol:

-

Column Selection: Utilize a non-polar or semi-polar capillary column suitable for the separation of ketones, such as a DB-5 or equivalent.

-

Injection: Inject an aliquot of the volatile extract obtained from the SAFE apparatus into the Prep-GC system.

-

Chromatographic Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 40°C for 5 minutes, then ramp up to 220°C at a rate of 5°C/minute.

-

Carrier Gas: Helium at a constant flow rate.

-

Detector Temperature: 280°C

-

-

Fraction Collection: Based on the retention time of 5-Methyl-3-hexen-2-one, as determined by prior analytical GC-MS analysis, set the fraction collector to trap the eluting peak corresponding to the target compound. The collection trap should be cooled with liquid nitrogen to efficiently condense the compound.

-

Purity Analysis: Analyze the collected fraction by analytical GC-MS to confirm its purity. If necessary, a second pass through the Prep-GC can be performed to achieve higher purity.

-

Characterization of Isolated 5-Methyl-3-hexen-2-one

-

Objective: To confirm the identity and structure of the isolated compound.

-

Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Compare the mass spectrum of the isolated compound with a reference spectrum from a spectral library (e.g., NIST, Wiley).[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to elucidate the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the infrared spectrum to identify the functional groups present in the molecule.

-

Mandatory Visualization

Caption: Experimental workflow for the isolation of 5-Methyl-3-hexen-2-one.

Concluding Remarks

The isolation of pure 5-Methyl-3-hexen-2-one from roasted hazelnuts presents a challenging yet feasible endeavor for researchers equipped with appropriate analytical and preparative instrumentation. The protocol outlined in this guide provides a robust framework for achieving this goal. Further research is warranted to optimize the extraction and purification conditions to maximize the yield of this and other important flavor compounds from natural sources. Such efforts will undoubtedly contribute to a deeper understanding of food chemistry and may lead to the development of novel flavor and fragrance applications.

References

- 1. 5-METHYL-3-HEXEN-2-ONE | 5166-53-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Identification of Volatile Compounds from Roasted Peanuts | Semantic Scholar [semanticscholar.org]

- 5. 5-Methyl-3-hexen-2-one | C7H12O | CID 5363140 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the EnantioselecFtive Synthesis of 2-Hydroxy-5-methyl-3-hexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methyl-3-hexanone (B12690846) is a chiral α-hydroxy ketone of interest in various fields, including flavor and fragrance chemistry, as it is a characteristic component of eucalyptus honeys.[1][2] Its stereochemistry plays a crucial role in its biological activity and sensory properties, making enantioselective synthesis a critical area of research. These application notes provide a comprehensive overview of established methodologies for the synthesis of enantiomerically enriched 2-hydroxy-5-methyl-3-hexanone, with a focus on asymmetric dihydroxylation, asymmetric epoxidation, and enzymatic reduction. Detailed protocols and comparative data are presented to guide researchers in selecting and implementing the most suitable synthetic strategy.

Synthetic Strategies Overview

The primary routes for the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone involve the stereoselective transformation of a prochiral precursor. The most successful approaches to date include:

-

Sharpless Asymmetric Dihydroxylation (AD) of a Silyl (B83357) Enol Ether: This method involves the creation of a silyl enol ether from the parent ketone, 5-methyl-3-hexanone, followed by dihydroxylation using a chiral osmium catalyst system (AD-mix). The choice of the chiral ligand (in AD-mix-α or AD-mix-β) determines the resulting enantiomer.

-

Shi's Asymmetric Epoxidation (AE) of a Silyl Enol Ether: Similar to the Sharpless AD, this strategy utilizes the same silyl enol ether intermediate. The subsequent epoxidation is carried out using a chiral ketone catalyst derived from fructose, followed by ring-opening to yield the desired α-hydroxy ketone.

-

Enzymatic Reduction of a 1,2-Diketone: This biocatalytic approach employs an oxidoreductase enzyme to stereoselectively reduce the prochiral diketone, 5-methyl-2,3-hexanedione (B78870), to the corresponding chiral α-hydroxy ketone.

The overall synthetic workflow can be visualized as follows:

Caption: General workflow for the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone.

Data Presentation

The following table summarizes the quantitative data for the different enantioselective methods described in the literature for the synthesis of 2-hydroxy-5-methyl-3-hexanone.

| Method | Reagent/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Absolute Configuration | Reference |

| Sharpless Asymmetric Dihydroxylation | AD-mix-β | 76.9 | 75.6 | R (tentative) | [3] |

| Sharpless Asymmetric Dihydroxylation | AD-mix-α | 69.2 | 15.7 | S (major) | [3] |

| Shi's Asymmetric Epoxidation | D-Fructose derived catalyst | 54.0 | 74.6 | R (deduced) | [3] |

| Shi's Asymmetric Epoxidation | L-Fructose derived catalyst | 50.0 | 72.8 | S (deduced) | [3] |

| Enzymatic Reduction | Bacillus clausii BDH | - | - | - | [4] |

Data for the enzymatic reduction of 5-methyl-2,3-hexanedione by Bacillus clausii butanediol (B1596017) dehydrogenase (BcBDH) indicates that the substrate is well transformed, but specific yield and ee for 2-hydroxy-5-methyl-3-hexanone are not provided in the abstract.[4]

Experimental Protocols

The following protocols are based on published literature and provide a detailed methodology for the key experiments.

Protocol 1: Synthesis of the Silyl Enol Ether Intermediate (5-Methyl-3-trimethylsiloxy-2-hexene)

This protocol describes the preparation of the key intermediate for the Sharpless Asymmetric Dihydroxylation and Shi's Asymmetric Epoxidation.[1][2][3]

Materials:

-

5-Methyl-3-hexanone

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

n-Hexane

-

Chlorotrimethylsilane (B32843) (TMSCl)

-

Saturated aqueous sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve 5-methyl-3-hexanone in anhydrous n-hexane in a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of NaHMDS in n-hexane dropwise to the ketone solution over a period of 30 minutes.

-

Stir the resulting mixture at -78 °C for an additional 30 minutes.

-

Add chlorotrimethylsilane (TMSCl) dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude silyl enol ether. The product is an E/Z mixture and can be used in the next step without further purification. The E/Z ratio can be determined by GC and ¹H NMR.[3]

Protocol 2: Sharpless Asymmetric Dihydroxylation of 5-Methyl-3-trimethylsiloxy-2-hexene

This protocol details the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone using AD-mix.[3]

Materials:

-

5-Methyl-3-trimethylsiloxy-2-hexene

-

AD-mix-β or AD-mix-α

-

Water

-

Sodium sulfite (B76179)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, prepare a solution of AD-mix-β (for the R-enantiomer) or AD-mix-α (for the S-enantiomer) and methanesulfonamide in a 1:1 mixture of tert-butanol and water at room temperature. Stir until both phases are clear.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the silyl enol ether (5-methyl-3-trimethylsiloxy-2-hexene) to the stirred solution.

-

Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC.

-

Upon completion, add solid sodium sulfite and stir for an additional hour at room temperature.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the optically active 2-hydroxy-5-methyl-3-hexanone.

-

Determine the enantiomeric excess by chiral GC or HPLC analysis.

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Protocol 3: Shi's Asymmetric Epoxidation of 5-Methyl-3-trimethylsiloxy-2-hexene

This protocol outlines the synthesis of 2-hydroxy-5-methyl-3-hexanone via asymmetric epoxidation.[3]

Materials:

-

5-Methyl-3-trimethylsiloxy-2-hexene

-

Fructose-derived catalyst (as described by Shi)

-

Oxone® (potassium peroxymonosulfate)

-

Acetonitrile

-

Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)

-

Sodium thiosulfate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of the silyl enol ether and the fructose-derived chiral ketone catalyst in acetonitrile, add a buffered aqueous solution of Oxone® and K₂HPO₄.

-

Maintain the reaction at a constant temperature (typically 0 °C to room temperature) and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure. The resulting epoxide can be hydrolyzed to the α-hydroxy ketone in situ or in a separate step.

-

For the ring-opening, the crude epoxide can be treated with an acid or base in a suitable solvent.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral GC or HPLC analysis.

Protocol 4: Enzymatic Reduction of 5-Methyl-2,3-hexanedione

This protocol provides a general framework for the biocatalytic reduction of the corresponding diketone.[4]

Materials:

-

5-Methyl-2,3-hexanedione

-

Butanediol dehydrogenase (e.g., from Bacillus clausii DSM 8716T)

-

NADH or NADPH as a cofactor

-

Cofactor regeneration system (e.g., formate (B1220265) dehydrogenase and sodium formate)

-

Buffer solution (e.g., MES-NaOH, pH 6.8)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a reaction mixture containing 5-methyl-2,3-hexanedione, the butanediol dehydrogenase, NADH, and the cofactor regeneration system in the appropriate buffer.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress by GC or HPLC analysis of aliquots taken at different time intervals.

-

Once the desired conversion is reached, terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and vortexing.

-

Separate the organic layer containing the product.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Analyze the product for yield and enantiomeric excess using chiral GC.

Conclusion

The enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone can be successfully achieved through several synthetic strategies. The Sharpless Asymmetric Dihydroxylation and Shi's Asymmetric Epoxidation of the corresponding silyl enol ether offer reliable methods with good to high enantioselectivities. The choice between AD-mix-β/α or different fructose-derived catalysts allows for access to either the (R) or (S) enantiomer. Enzymatic reduction presents a green and highly selective alternative, although optimization of reaction conditions for specific enzymes is often required. The protocols and data provided herein serve as a valuable resource for researchers aiming to synthesize this and other chiral α-hydroxy ketones for applications in drug discovery and development.

References

Application of α,β-Unsaturated Ketones in Proteomics Research: A General Overview

Introduction

While specific proteomics applications for 5-Methyl-3-hexen-2-one are not extensively documented in current scientific literature, its chemical structure as an α,β-unsaturated ketone suggests its potential utility as a covalent probe in chemical proteomics. α,β-Unsaturated carbonyl compounds are known electrophiles that can react with nucleophilic residues on proteins, such as cysteine, through a Michael addition reaction. This irreversible covalent bond formation allows for the specific labeling and subsequent identification of protein targets. This application note provides a generalized framework for the use of such compounds in proteomics research, including hypothetical protocols and data interpretation.

Principle of Covalent Labeling